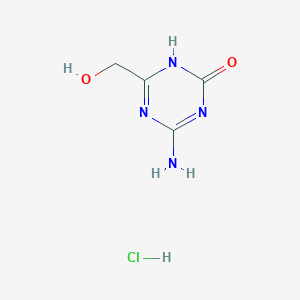![molecular formula C26H26N4O5S B2539145 4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-14-3](/img/structure/B2539145.png)
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a benzyl group, a propan-2-yl group, a sulfamoyl group, a methoxyphenyl group, and an oxadiazol group. These groups are common in many pharmaceuticals and could potentially confer a variety of biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the benzyl group might undergo electrophilic aromatic substitution, while the sulfamoyl group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfamoyl and oxadiazol groups could make the compound more polar and potentially increase its solubility in water .Aplicaciones Científicas De Investigación
Pharmacological Properties and Clinical Use of Metoclopramide
Metoclopramide exhibits pharmacodynamic activities influencing gastrointestinal tract motility, enhancing gastric emptying, and showing antiemetic properties by blocking the chemoreceptor trigger zone for vomiting. Its pharmacokinetic profile suggests rapid absorption and excretion with a short half-life. Clinical applications include facilitating diagnostic procedures in gastroenterology and managing post-operative vomiting, with a noted low incidence of transient side effects. The compound's actions on drug absorption rates highlight its potential to influence the pharmacokinetics of co-administered medications, a property that could be of interest in optimizing therapeutic regimens (Pinder et al., 2012).
Sulfamethoxazole in Environmental Contexts
Sulfamethoxazole, a sulfonamide antibiotic, has been studied for its environmental persistence and effects, including the mechanisms of removal from aqueous solutions. Although not directly linked to the chemical compound , the research into sulfonamides' environmental behavior, degradation, and removal techniques, such as adsorption and advanced oxidation processes, provides a foundation for understanding the broader implications of sulfonamide compounds in both clinical and environmental settings (Prasannamedha & Kumar, 2020).
Biological Activities of Benzimidazoles and Related Compounds
Research on benzimidazoles and related heterocyclic compounds, including those with sulfamoyl groups, has identified a range of biological activities. These activities span antimicrobial, anticancer, and anti-inflammatory effects, among others, suggesting a versatile pharmacological potential. The structural motifs common to these compounds, such as the benzimidazole core and sulfamoyl functionalities, are critical for their biological activities and offer avenues for novel drug development (Saganuwan, 2020).
Sulfonamide Inhibitors in Drug Development
Sulfonamide compounds have been extensively reviewed for their role in drug development, highlighting their significance in creating bacteriostatic antibiotics and their incorporation into various clinically used drugs, including diuretics and carbonic anhydrase inhibitors. The exploration of sulfonamide inhibitors, covering a range of therapeutic targets from tyrosine kinase to HIV protease-1, underscores the chemical versatility and therapeutic potential of sulfonamide-based compounds in addressing a multitude of health conditions (Gulcin & Taslimi, 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O5S/c1-18(2)30(17-19-7-5-4-6-8-19)36(32,33)23-15-11-20(12-16-23)24(31)27-26-29-28-25(35-26)21-9-13-22(34-3)14-10-21/h4-16,18H,17H2,1-3H3,(H,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMGNKXVXIKOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1H-benzo[d]imidazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2539065.png)
![1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate](/img/structure/B2539066.png)
![Ethyl 5-(2-(4-chlorophenoxy)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2539067.png)
![5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/no-structure.png)
![N-(benzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-chloroacetamide](/img/structure/B2539071.png)
![3-methyl-1-[1-(thiophen-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2539072.png)

![N-(4-bromobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2539076.png)

![Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate;hydrochloride](/img/structure/B2539078.png)

![N-[(4-chlorophenyl)methyl]aniline](/img/structure/B2539084.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2539085.png)